2-[({[(4E)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]AMINO}OXY)METHYL]BENZONITRILE
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Overview
Description
2-[({[(4E)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]AMINO}OXY)METHYL]BENZONITRILE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic aromatic compound containing nitrogen and oxygen atoms. The presence of the benzonitrile group adds to its reactivity and potential for forming various derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(4E)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]AMINO}OXY)METHYL]BENZONITRILE typically involves multiple steps:
Formation of the Benzoxadiazole Core: The initial step involves the cyclization of appropriate precursors to form the benzoxadiazole ring. This can be achieved through the reaction of o-phenylenediamine with nitrous acid under acidic conditions.
Introduction of the Ylidene Group: The next step involves the introduction of the ylidene group. This can be done by reacting the benzoxadiazole with an appropriate aldehyde or ketone in the presence of a base to form the ylidene derivative.
Attachment of the Aminooxy Group: The aminooxy group can be introduced through the reaction of the ylidene derivative with hydroxylamine under controlled conditions.
Formation of the Benzonitrile Group: The final step involves the introduction of the benzonitrile group. This can be achieved by reacting the aminooxy derivative with a suitable nitrile compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[({[(4E)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]AMINO}OXY)METHYL]BENZONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the reactivity and properties of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using various reagents and conditions.
Addition: Addition reactions can occur at the double bonds or other reactive sites within the compound, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Addition: Reagents such as hydrogen gas, halogens, and other electrophiles can be used in the presence of catalysts or under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce reduced forms of the compound. Substitution and addition reactions can lead to a wide range of derivatives with varying functional groups.
Scientific Research Applications
2-[({[(4E)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]AMINO}OXY)METHYL]BENZONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of various derivatives and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 2-[({[(4E)-4,5,6,7-TETRAHYDRO-2,1,3-BENZOXADIAZOL-4-YLIDENE]AMINO}OXY)METHYL]BENZONITRILE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. This can result in various biological effects, such as inhibition of microbial growth, induction of cell death, or modulation of immune responses.
Comparison with Similar Compounds
2-[({[
Properties
IUPAC Name |
2-[[(E)-6,7-dihydro-5H-2,1,3-benzoxadiazol-4-ylideneamino]oxymethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c15-8-10-4-1-2-5-11(10)9-19-16-12-6-3-7-13-14(12)18-20-17-13/h1-2,4-5H,3,6-7,9H2/b16-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKGSCBYWLQWFS-FOWTUZBSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NON=C2C(=NOCC3=CC=CC=C3C#N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=NON=C2/C(=N/OCC3=CC=CC=C3C#N)/C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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